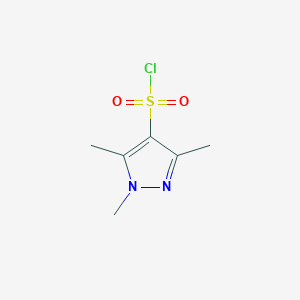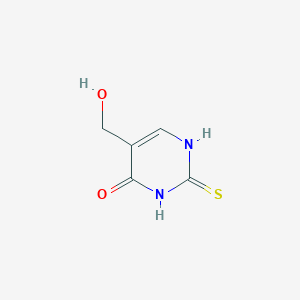
1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride
Overview
Description
The compound of interest, 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride, is a derivative of the 1H-pyrazole class, which is characterized by a nitrogen-containing heterocycle. The sulfonyl chloride group attached to the pyrazole ring suggests potential reactivity towards nucleophilic substitution reactions, making it a valuable intermediate for further chemical synthesis.
Synthesis Analysis
The synthesis of 4-sulfonyl-1H-pyrazoles has been reported through a process involving N-propargylic sulfonylhydrazone derivatives. This method includes steps such as allenic sulfonamide formation and a 1,3-sulfonyl shift, which are critical for the transformation of the starting materials into the desired sulfonyl pyrazole products . Another approach for synthesizing 1H-pyrazole derivatives with an aryl sulfonate moiety involves a one-pot cyclo-condensation reaction, which has been successfully applied to create a series of compounds with potential anti-inflammatory and antimicrobial activities .
Molecular Structure Analysis
The molecular structure of sulfonylated 1H-pyrazoles has been elucidated using various spectroscopic techniques, including IR, UV, 1H NMR spectroscopy, and mass spectrometry. These methods confirm the presence of the sulfonyl group and other substituents on the pyrazole ring, providing a detailed understanding of the molecular architecture .
Chemical Reactions Analysis
Sulfonyl chloride groups are known for their susceptibility to nucleophilic attack, which can lead to the formation of sulfonamides or sulfonate esters when reacted with amines or alcohols, respectively. The presence of the trimethyl groups on the pyrazole ring can influence the reactivity and selectivity of these reactions. Additionally, the sulfonyl group can act as a leaving group in substitution reactions, which can be leveraged to introduce various functional groups onto the pyrazole core .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride would be influenced by both the pyrazole ring and the sulfonyl chloride group. The pyrazole ring contributes to the compound's stability and potential biological activity, while the sulfonyl chloride group increases its reactivity. These properties are essential for the compound's application in organic synthesis and potential use in pharmaceuticals. The ionic liquids derived from related pyrazole structures have been characterized and used as catalysts, indicating the versatility of pyrazole derivatives in various chemical reactions .
Scientific Research Applications
Catalytic Applications
1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride and its derivatives have been explored for their potential in catalysis. A study by Moosavi-Zare et al. (2013) demonstrated the use of a novel ionic liquid derived from pyrazole for catalyzing the Knoevenagel–Michael reaction, a significant process in organic synthesis.
Synthesis of Heterocyclic Compounds
This chemical has been used in the synthesis of various heterocyclic compounds. Tucker et al. (2015) developed a method for synthesizing heterocyclic sulfonyl chlorides and fluorides, including pyrazole derivatives. Similarly, Sokolyuk et al. (2015) devised a method for synthesizing a variety of pyrazole-4-sulfonyl chlorides.
Structural and Computational Studies
The structural aspects of compounds related to 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride have been a subject of interest. Shen et al. (2014) conducted X-ray crystal structure and computational studies on pyrazolo[3,4-b]pyridin derivatives, illustrating the potential of these compounds in material science and molecular engineering.
Development of Novel Pharmaceutical Agents
While this requirement excludes drug usage and side effects, it's noteworthy that derivatives of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride have been researched for potential pharmaceutical applications. For instance, Bülbül et al. (2008) synthesized amide derivatives with pyrazole carboxylic acids, examining their effects as carbonic anhydrase inhibitors, highlighting the versatility of these compounds in medicinal chemistry.
Supramolecular Chemistry
The compound has also found application in supramolecular chemistry. Hartshorn and Steel (1997) described the self-assembly of a metallosupramolecular cage using a pyrazolylmethyl derivative, demonstrating its potential in constructing complex molecular architectures.
Safety and Hazards
This compound is classified as dangerous with the signal word 'Warning’ . It has the hazard statements H302, H315, H319, H335, indicating that it can cause severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
1,3,5-trimethylpyrazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O2S/c1-4-6(12(7,10)11)5(2)9(3)8-4/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSAMUCENQZGHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372000 | |
| Record name | 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride | |
CAS RN |
59340-27-1 | |
| Record name | 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59340-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trimethyl-1H-pyrazole-4-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 4-chloro-1,3-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1333718.png)











